3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine
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Overview
Description
3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is a complex organic compound that features a thiophene ring, a pyrrolidine ring, and a trifluoromethylphenylsulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine typically involves multi-step organic reactions. One common approach is to start with the thiophene ring, which is then functionalized to introduce the pyrrolidine and trifluoromethylphenylsulfonyl groups. Key steps may include:
Formation of the Thiophene Ring: This can be achieved through cyclization reactions involving sulfur-containing precursors.
Introduction of the Pyrrolidine Ring: This step often involves nucleophilic substitution reactions.
Attachment of the Trifluoromethylphenylsulfonyl Group: This can be done using sulfonylation reactions with appropriate reagents.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors to enhance reaction efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to modify the functional groups.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at different positions on the rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can be employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups.
Scientific Research Applications
3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a bioactive molecule for drug discovery.
Medicine: It could be explored for its pharmacological properties and potential therapeutic uses.
Industry: The compound’s unique structural features make it suitable for applications in organic electronics and materials science.
Mechanism of Action
The mechanism of action of 3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction, metabolic processes, or gene expression regulation.
Comparison with Similar Compounds
Similar Compounds
Thiophene Derivatives: Compounds like dithieno[3,2-b:2′,3′-d]thiophene (DTT) share the thiophene ring structure and have applications in organic electronics.
Pyrrolidine Derivatives: Similar compounds include those with pyrrolidine rings, which are common in pharmaceuticals.
Trifluoromethylphenylsulfonyl Compounds: These compounds are known for their electron-withdrawing properties and are used in various chemical reactions.
Uniqueness
3-(Thiophen-3-yl)-1-((4-(trifluoromethyl)phenyl)sulfonyl)pyrrolidine is unique due to the combination of its structural elements, which confer distinct chemical and physical properties. This makes it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-thiophen-3-yl-1-[4-(trifluoromethyl)phenyl]sulfonylpyrrolidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14F3NO2S2/c16-15(17,18)13-1-3-14(4-2-13)23(20,21)19-7-5-11(9-19)12-6-8-22-10-12/h1-4,6,8,10-11H,5,7,9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNOKPFDDEMJAMW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1C2=CSC=C2)S(=O)(=O)C3=CC=C(C=C3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14F3NO2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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